molecular formula C51H63N13O12S B12382002 GSK3 Degrader PT-65

GSK3 Degrader PT-65

Cat. No.: B12382002
M. Wt: 1082.2 g/mol
InChI Key: QJSFLEBIQZMJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PT-65 is a potent and selective degrader of glycogen synthase kinase 3 (GSK3), an enzyme involved in various cellular processes. PT-65 has shown significant potential in the treatment of Alzheimer’s disease due to its ability to degrade GSK3α and GSK3β in SH-SY5Y cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

PT-65 is synthesized using a click chemistry platform, which allows for the precise and efficient formation of the compound. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure . The reaction conditions typically include controlled temperature and pH levels to ensure optimal yield and purity.

Industrial Production Methods

The industrial production of PT-65 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the compound meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

PT-65 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Features of PT-65

  • High Potency : PT-65 demonstrates a degradation potency with DC50 values of 28.3 nM for GSK3α and 34.2 nM for GSK3β in neuronal cell lines (SH-SY5Y) .
  • Selective Binding : The compound binds to GSK3β with a high affinity (K D = 12.41 nM), ensuring targeted action .
  • Neuroprotective Effects : PT-65 effectively suppresses GSK3β-mediated tau hyperphosphorylation and protects neuronal cells from amyloid-beta-induced damage .

Efficacy in Preclinical Models

PT-65 has shown significant promise in various preclinical models of Alzheimer's disease:

  • Cellular Models : In SH-SY5Y cells, PT-65 reduced neurotoxicity induced by amyloid-beta peptides and copper sulfate at low concentrations (0.5 μM) .
  • In Vivo Studies : Animal models demonstrated that PT-65 could ameliorate learning and memory impairments associated with Alzheimer's disease by suppressing tau hyperphosphorylation induced by oligomeric amyloid-beta .

Case Study 1: Neuroprotection Against Amyloid-Beta Toxicity

In a study utilizing SH-SY5Y cells, researchers treated cells with amyloid-beta peptides alongside varying concentrations of PT-65. Results indicated a dose-dependent reduction in cell death and tau hyperphosphorylation, suggesting that PT-65 not only degrades GSK3 but also mitigates downstream neurotoxic effects .

Case Study 2: Improvement of Cognitive Function in Animal Models

In vivo experiments involving transgenic mouse models of Alzheimer's demonstrated that administration of PT-65 led to significant improvements in cognitive function as assessed by maze tests. These findings underscore the potential of PT-65 as a therapeutic agent targeting the underlying mechanisms of Alzheimer's disease .

Mechanism of Action

PT-65 functions as a proteolysis-targeting chimera (PROTAC) degrader, which means it recruits the cellular machinery to selectively degrade GSK3α and GSK3β. The compound binds to GSK3 with high affinity, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of GSK3 in cells, thereby mitigating its pathological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PT-65

PT-65 stands out due to its high selectivity and potency in degrading GSK3α and GSK3β. Its ability to mitigate tau hyperphosphorylation and improve cognitive functions in Alzheimer’s disease models makes it a promising candidate for therapeutic development .

Biological Activity

GSK3 (glycogen synthase kinase 3) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell cycle regulation, and neuronal function. The compound PT-65 has emerged as a potent and selective degrader of GSK3, showing promise in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of PT-65, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

PT-65 operates as a Proteolysis-targeting chimera (PROTAC) , which induces targeted degradation of specific proteins through the ubiquitin-proteasome system (UPS). It selectively binds to GSK3α and GSK3β, leading to their degradation. The degradation constants (DC50) for PT-65 are reported to be 28.3 nM for GSK3α and 34.2 nM for GSK3β in SH-SY5Y neuroblastoma cells .

The binding affinity of PT-65 to GSK3β has been confirmed using Surface Plasmon Resonance (SPR), yielding a dissociation constant (K D) of 12.41 nM . This high affinity is crucial for its effectiveness in promoting degradation.

Efficacy in Preclinical Models

PT-65 has demonstrated significant biological activity in various experimental models:

  • Cellular Studies : In SH-SY5Y cells, PT-65 effectively suppresses tau hyperphosphorylation induced by amyloid-beta (Aβ) and okadaic acid (OA), which are key processes involved in AD pathology .
  • Neuroprotective Effects : PT-65 protects SH-SY5Y cells from Aβ-induced cytotoxicity, suggesting its potential as a neuroprotective agent .
  • In Vivo Studies : In animal models of AD, PT-65 ameliorates learning and memory impairments associated with tau hyperphosphorylation and Aβ accumulation .

Comparative Biological Activity

The following table summarizes the biological activity of PT-65 compared to other known GSK3 inhibitors:

CompoundDC50 (nM) GSK3αDC50 (nM) GSK3βMechanismNotes
PT-6528.334.2PROTAC-induced degradationNeuroprotective effects against Aβ
SB-216763~100~100Small molecule inhibitorLess selective than PT-65
Psoralidin22604230Natural compoundIsoform-specific inhibition

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease
In a study involving SH-SY5Y cells treated with Aβ, the application of PT-65 resulted in a significant reduction in tau hyperphosphorylation compared to untreated controls. The protective effects were attributed to the selective degradation of GSK3β, which is known to phosphorylate tau protein .

Case Study 2: Cognitive Improvement in Animal Models
In vivo experiments demonstrated that administration of PT-65 improved cognitive function in transgenic mouse models of AD. The treatment led to decreased levels of phosphorylated tau and reduced Aβ plaque formation, indicating that PT-65 not only targets GSK3 but also mitigates downstream effects associated with neurodegeneration .

Q & A

Basic Research Questions

Q. What experimental approaches validate the target specificity of PT-65 for GSK3 isoforms?

PT-65’s selectivity for GSK3α/β is validated using proteolysis-targeting chimera (PROTAC) activity assays combined with Western blotting to quantify degradation efficiency (DC50 values: 28.3 nM for GSK3α, 34.2 nM for GSK3β in SH-SY5Y cells) . Secondary validation includes kinome-wide profiling to exclude off-target kinase degradation, critical for confirming PROTAC specificity . For quantitative reproducibility, Simple Western technology is recommended for high-throughput DC50 and Dmax measurements using minimal lysate samples (3 µL) .

Q. How is PT-65’s mechanism of action distinguished from traditional GSK3 inhibitors?

Unlike ATP-competitive inhibitors, PT-65 induces ubiquitin-proteasome-dependent degradation of GSK3 via E3 ligase recruitment. Key experiments include:

  • Ubiquitination assays with MG132 (proteasome inhibitor) to block degradation .
  • CRISPR/Cas9 knockout of E3 ligase components (e.g., VHL or cereblon) to abolish degradation .
  • Time-resolved cellular thermal shift assays (CETSA) to confirm ternary complex formation between GSK3, PT-65, and E3 ligases .

Q. Which preclinical models are most relevant for studying PT-65 in Alzheimer’s disease?

Primary models include:

  • SH-SY5Y neuroblastoma cells for tau hyperphosphorylation and amyloid-β toxicity assays .
  • Transgenic APP/PS1 mice for in vivo evaluation of cognitive deficits and neuropathology .
  • Induced pluripotent stem cell (iPSC)-derived neurons from Alzheimer’s patients to assess human-specific proteostasis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in ternary complex dynamics for PT-65?

Discrepancies between molecular dynamics simulations and cryo-EM structures arise due to the transient nature of degrader-mediated complexes. A hybrid workflow is recommended:

  • Use atomic-resolution simulations (e.g., HDX-MS data from PXD033849/PXD033763) to map conformational ensembles .
  • Validate with X-ray crystallography (e.g., PDB ID: 7S4E) to identify dominant binding poses .
  • Apply AI-driven docking algorithms to optimize linker length and rigidity, improving ternary complex stability .

Q. What proteomic strategies identify off-target degradation by PT-65 in complex biological systems?

High-confidence off-target screening requires:

  • Global ubiquitinomics (Ub-remnant profiling) to detect ubiquitination changes across the proteome .
  • Data-independent acquisition (DIA) mass spectrometry paired with trapped ion mobility spectrometry (TIMS) for deep coverage of low-abundance proteins .
  • CRISPRi/a screens to identify synthetic lethal interactions or compensatory pathways activated post-GSK3 degradation .

Q. How do researchers address conflicting in vitro vs. in vivo efficacy data for PT-65?

Discrepancies often stem from blood-brain barrier (BBB) penetration or tissue-specific E3 ligase expression. Mitigation strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling with LC-MS/MS to quantify brain-to-plasma ratios .
  • Bioluminescence imaging in transgenic reporter mice to monitor real-time GSK3 degradation in the CNS .
  • Proteome-wide selectivity profiling across tissues to map E3 ligase activity gradients .

Q. Methodological Resources

  • Ternary Complex Analysis : Access HDX proteomics and ubiquitin mapping datasets via ProteomeXchange (PXD033849, PXD033763) .
  • Degradation Kinetics : Use Simple Western for automated dose-response curves and time-course experiments .
  • Computational Tools : Leverage open-source codes for ternary complex simulations (GitHub repositories linked to ).

Properties

Molecular Formula

C51H63N13O12S

Molecular Weight

1082.2 g/mol

IUPAC Name

3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66)

InChI Key

QJSFLEBIQZMJQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.